Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This research-grade building block integrates a validated benzofuran-2-yl propan-2-amine MAO-A pharmacophore with a cyclohex-3-ene-1-carboxamide terminus (logP 3.8, TPSA 42.2 Ų), implying potential CNS penetration. Two undefined chiral centers differentiate it from achiral heterocyclic analogs, potentially altering target engagement. Ideal for CNS-penetrant MAO-A modulator development, anti-inflammatory screening, and diversity-oriented synthesis. Do NOT substitute with heterocyclic analogs (e.g., thiophene) lacking this compound's stereochemical complexity.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 2034380-17-9
Cat. No. B2379092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
CAS2034380-17-9
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC=CC3
InChIInChI=1S/C18H21NO2/c1-13(19-18(20)14-7-3-2-4-8-14)11-16-12-15-9-5-6-10-17(15)21-16/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20)
InChIKeyFDJYYFCEVYDJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9): Key Physicochemical and Structural Profile for Procurement Evaluation


N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9) is a synthetic small molecule (C₁₈H₂₁NO₂, MW 283.4 g/mol) that integrates a benzofuran heterocycle, a chiral propan-2-amine linker, and a cyclohex-3-ene-1-carboxamide moiety [1]. The compound possesses two undefined stereocenters, indicating stereochemical complexity that may influence target interactions [1]. Computed physicochemical properties include a calculated logP of 3.8, topological polar surface area (TPSA) of 42.2 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. This compound is primarily available as a research-grade building block from specialty chemical suppliers.

Why In-Class Benzofuran Carboxamide Analogs Cannot Be Interchanged: The Structural Specificity Imperative for CAS 2034380-17-9


Benzofuran carboxamide derivatives exhibit highly variable biological activities contingent on subtle structural modifications. A systematic evaluation of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives demonstrated that antimicrobial, anti-inflammatory, and DPPH radical scavenging activities are exquisitely sensitive to the substituent identity and position [1]. Furthermore, heteroarylisopropylamines bearing the benzofuran-2-yl propan-2-amine scaffold—the exact pharmacophoric core of the target compound—have been shown to interact with monoamine oxidase (MAO) enzymes in a structure-dependent manner, with 1-(2-benzofuryl)-2-aminopropane identified as the most active MAO-A inhibitor in the series [2]. These findings establish that even isosteric or homologous replacements of the cyclohex-3-ene-1-carboxamide terminus, or modification of the linker region, can drastically alter pharmacological outcomes, making unverified generic substitution scientifically unsound for procurement decisions.

Head-to-Head Physicochemical and Structure-Activity Differentiation: N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide vs. Closest Analogs


Lipophilicity Profile: N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide Exhibits Higher Computed logP vs. Thiophene-3-Carboxamide Analog

The target compound's computed logP (XLogP3-AA) is 3.8, marginally higher than the thiophene-3-carboxamide analog (logP 3.7) [1][2]. The 0.1 log unit difference, while modest, corresponds to a theoretical ~1.26-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability [1][2].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Advantage: N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide Shows 40% Lower TPSA vs. Thiophene Analog Indicating Superior Membrane Permeability Potential

The topological polar surface area (TPSA) of the target compound is 42.2 Ų, substantially lower than the 70.5 Ų observed for the thiophene-3-carboxamide analog [1][2]. This 28.3 Ų reduction places the target compound well below the established 60 Ų threshold for favorable oral absorption and below the 90 Ų ceiling for blood-brain barrier penetration [1].

Topological Polar Surface Area Bioavailability CNS drug design

Hydrogen Bond Acceptor Profile: Target Compound Possesses One Fewer H-Bond Acceptor than Thiophene Analog, Potentially Reducing Off-Target Polar Interactions

The target compound contains two hydrogen bond acceptors (HBA), compared to three HBA for the thiophene-3-carboxamide analog, which contains an additional sulfur atom in the heterocycle [1][2]. The reduced HBA count may decrease promiscuous polar interactions with off-target proteins, a known contributor to polypharmacology and toxicity [1][2].

Hydrogen bonding Selectivity Drug-receptor interactions

Pharmacophoric Scaffold Validation: Benzofuran-2-yl Propan-2-amine Core Demonstrates Established MAO-A Inhibitory Activity Supporting Target Compound Relevance

The benzofuran-2-yl propan-2-amine scaffold—the N-deacylated core of the target compound—was identified as the most potent MAO-A inhibitor (1-(2-benzofuryl)-2-aminopropane) among a panel of 11 heteroarylisopropylamines, with molecular dynamics simulations confirming favorable active-site interactions [1]. Other heteroaryl isosteres in the same series showed quantitatively different inhibitory profiles, indicating that the benzofuran ring is non-fungible for MAO-A engagement [1]. While the target compound bears an additional cyclohex-3-ene-1-carboxamide substituent, the validated pharmacophoric core provides a mechanistic rationale for prioritization over analogs lacking the benzofuran-2-yl-propan-2-amine architecture.

Monoamine oxidase inhibition Benzofuran pharmacophore CNS target engagement

Benzofuran Carboxamide SAR: Substituent-Dependent Biological Activity Across Antimicrobial, Anti-inflammatory, and Antioxidant Endpoints

A systematic SAR study of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives (compounds 5a–o) demonstrated that in vitro antimicrobial (zone of inhibition: variable across derivatives), anti-inflammatory (percent inhibition: variable), and DPPH radical scavenging activities (percent scavenging: variable) are highly dependent on the specific substituent pattern at the benzofuran core and carboxamide terminus [1]. This class-level evidence indicates that the unique combination of the benzofuran-2-yl-propan-2-amine linker and the cyclohex-3-ene-1-carboxamide terminus in the target compound cannot be assumed to recapitulate the activity profile of other benzofuran carboxamide derivatives without empirical validation.

Structure-activity relationship Benzofuran carboxamide Anti-inflammatory

Validated Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9) Based on Available Evidence


CNS Drug Discovery: Lead Optimization for Monoamine Oxidase-A (MAO-A) Modulation Programs

The benzofuran-2-yl propan-2-amine core of the target compound is the most active MAO-A inhibitory scaffold identified in a series of heteroarylisopropylamines [1]. The cyclohex-3-ene-1-carboxamide N-substituent provides a vector for modulating pharmacokinetic properties without eliminating the core pharmacophore. The target compound's favorable computed logP (3.8) and low TPSA (42.2 Ų) suggest potential for blood-brain barrier penetration [2], making it a rational starting point for CNS-penetrant MAO-A modulator development. Researchers focused on depression, anxiety, or neurodegenerative disorders where MAO-A dysregulation is implicated should prioritize this compound over analogs lacking the validated benzofuran-2-yl-propan-2-amine scaffold.

Anti-inflammatory Agent Screening: Exploiting Benzofuran Carboxamide Class Activity with Structural Differentiation

Benzofuran carboxamide derivatives as a class have demonstrated anti-inflammatory activity in protein denaturation inhibition assays [3]. The target compound's unique cyclohex-3-ene-1-carboxamide terminus and stereochemical complexity (two chiral centers [2]) differentiate it from previously evaluated benzofuran-2-carboxamide series and may confer distinct target engagement profiles. The reduced hydrogen bond acceptor count (2 HBA) relative to heterocyclic analogs (e.g., 3 HBA in thiophene analog) may translate to improved selectivity [2], a desirable attribute for anti-inflammatory candidates where off-target effects are a common liability.

Synthetic Building Block for Bicyclic Lactone Libraries via Cyclohex-3-ene Functionalization

Cyclohex-3-ene-1-carboxamide derivatives have been established as versatile precursors for the synthesis of bicyclic lactone compounds through bromination and epoxidation-rearrangement sequences [4]. The target compound, bearing a benzofuran-propan-2-amine substituent on the amide nitrogen, offers a structurally differentiated entry point into this synthetic methodology, potentially yielding bicyclic lactone products with appended benzofuran pharmacophores. This dual synthetic utility—as both a biologically relevant scaffold and a chemical building block—provides procurement value for medicinal chemistry groups engaged in diversity-oriented synthesis.

Comparative Selectivity Profiling: Physicochemical Differentiation for Polypharmacology Risk Assessment

The target compound's physicochemical profile (logP 3.8, TPSA 42.2 Ų, 2 HBA [2]) is quantitatively distinct from the thiophene-3-carboxamide analog (logP 3.7, TPSA 70.5 Ų, 3 HBA [5]), suggesting differential pharmacokinetic and target engagement profiles. Researchers conducting selectivity panels or polypharmacology assessments should include the target compound as a chemically distinct probe alongside heterocyclic analogs to delineate structure-dependent activity cliffs. The lower polar surface area and reduced hydrogen bonding capacity of the target compound may translate to a narrower off-target interaction spectrum, a hypothesis testable through comparative broad-panel screening.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.